molecular formula C8H17N3O B2357259 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one CAS No. 1501593-74-3

3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one

Cat. No.: B2357259
CAS No.: 1501593-74-3
M. Wt: 171.244
InChI Key: QEHUQVCNWYOKPR-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is a chemical compound with the molecular formula C8H17N3O It is known for its unique structure, which includes a dimethylaminoethyl group attached to a methylimidazolidinone ring

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one may change over time . This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well defined . The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one typically involves the reaction of dimethylaminoethylamine with a suitable precursor, such as a methylimidazolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to yield different derivatives.

    Substitution: The dimethylaminoethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

    Dimethyltryptamine: Known for its psychoactive properties.

    Bis(2-dimethylaminoethyl) ether: Used in various chemical reactions.

    Poly(2-(dimethylamino)ethyl methacrylate): Used in polymer chemistry.

Uniqueness: 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is unique due to its specific structure and the presence of both a dimethylaminoethyl group and a methylimidazolidinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHUQVCNWYOKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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